

Picein: Application Notes and Protocols for Neuroblastoma Cell Line Studies (SH-SY5Y)

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Compound of Interest

Compound Name: *Picein*

Cat. No.: *B7821902*

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These application notes provide a comprehensive overview of the use of **picein** (also known as polydatin) in studies involving the SH-SY5Y human neuroblastoma cell line. **Picein**, a glucoside of resveratrol, has demonstrated potential as a neuroprotective and anticancer agent. This document outlines its effects on cell viability, apoptosis, and key signaling pathways, providing detailed protocols for experimental validation.

Introduction to Picein and its Bioactivity in Neuroblastoma

Picein has been investigated for its biological activities in various cell models, including the SH-SY5Y neuroblastoma cell line. Studies indicate that **picein** can exert neuroprotective effects against oxidative stress and may also possess direct anticancer properties. Its mechanisms of action often involve the modulation of critical cellular signaling pathways related to cell survival, proliferation, and programmed cell death.

Effects of Picein on SH-SY5Y Cell Viability and Apoptosis

Picein has been shown to influence the viability and apoptotic processes in SH-SY5Y cells. While some studies focus on its protective role against neurotoxins, others suggest a direct impact on the cancer cells themselves.

Quantitative Data Summary

The following tables summarize the quantitative effects of **picein** and its related compound, piceatannol, on SH-SY5Y cells.

Table 1: Effect of Piceid (Resveratrol Analog) on SH-SY5Y Cell Viability under Oxidative Stress

Treatment	Concentration (μM)	Cell Viability (% of Control)
Dopamine (DA)	150	~50%
Piceid + DA	10	Increased
Piceid + DA	20	Increased
Piceid + DA	30	Increased

Source: Protective effects of the resveratrol analog piceid in dopaminergic SH-SY5Y cells.[1]

Table 2: Effect of Piceatannol on SH-SY5Y Cell Viability

Treatment	Concentration (μM)	Incubation Time (h)	Cell Viability (% of Control)
Piceatannol	50	72	Decreased
Piceatannol	100	72	Significantly Decreased

Source: Piceatannol induces caspase-dependent apoptosis by modulating intracellular reactive oxygen species/mitochondrial membrane potential and enhances autophagy in neuroblastoma cells.[2]

Table 3: Effect of Piceatannol on Apoptosis in SH-SY5Y Cells

Treatment	Concentration (μM)	Incubation Time (h)	Apoptotic Cells (%)
Control	-	72	~5%
Piceatannol	50	72	Increased
Piceatannol	100	72	Significantly Increased

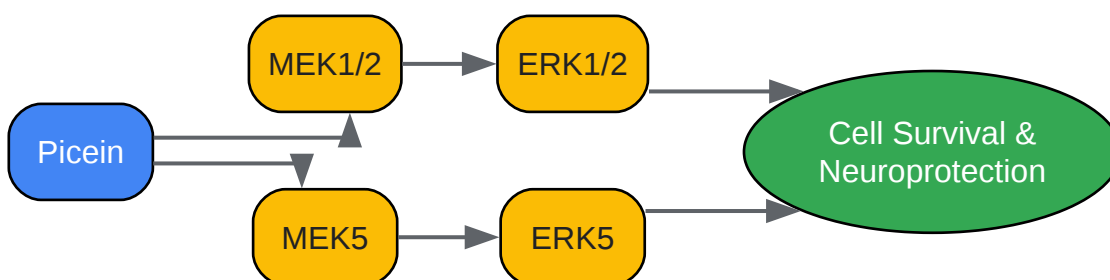
Source: Piceatannol induces caspase-dependent apoptosis by modulating intracellular reactive oxygen species/mitochondrial membrane potential and enhances autophagy in neuroblastoma cells.[2]

Signaling Pathways Modulated by Picein in SH-SY5Y Cells

Picein and its analogs have been shown to modulate several key signaling pathways in neuroblastoma cells. Understanding these pathways is crucial for elucidating the mechanism of action of **picein**.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Studies suggest that **picein** can activate the ERK1/2 and ERK5 pathways, contributing to its neuroprotective effects.[1]

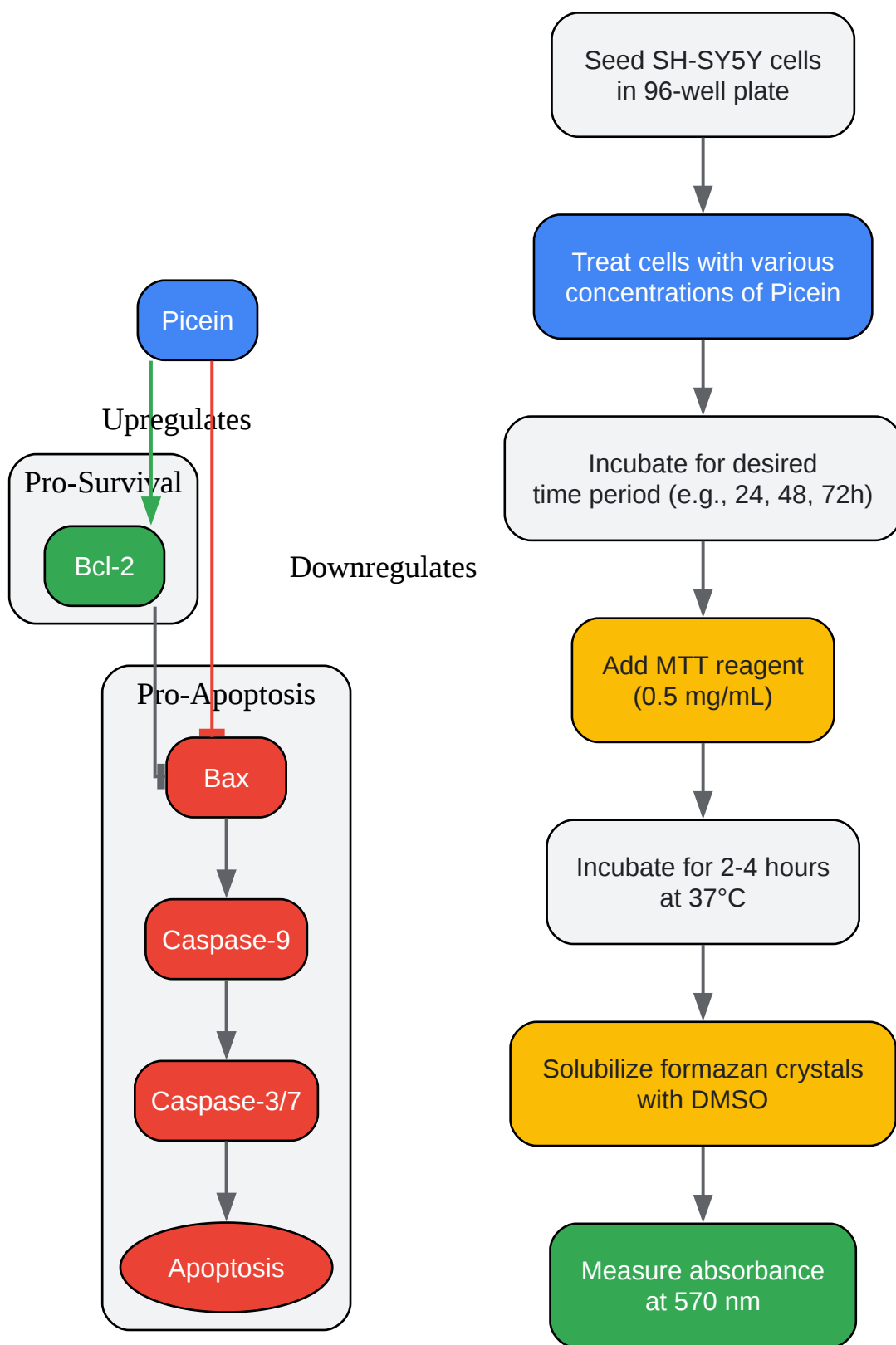


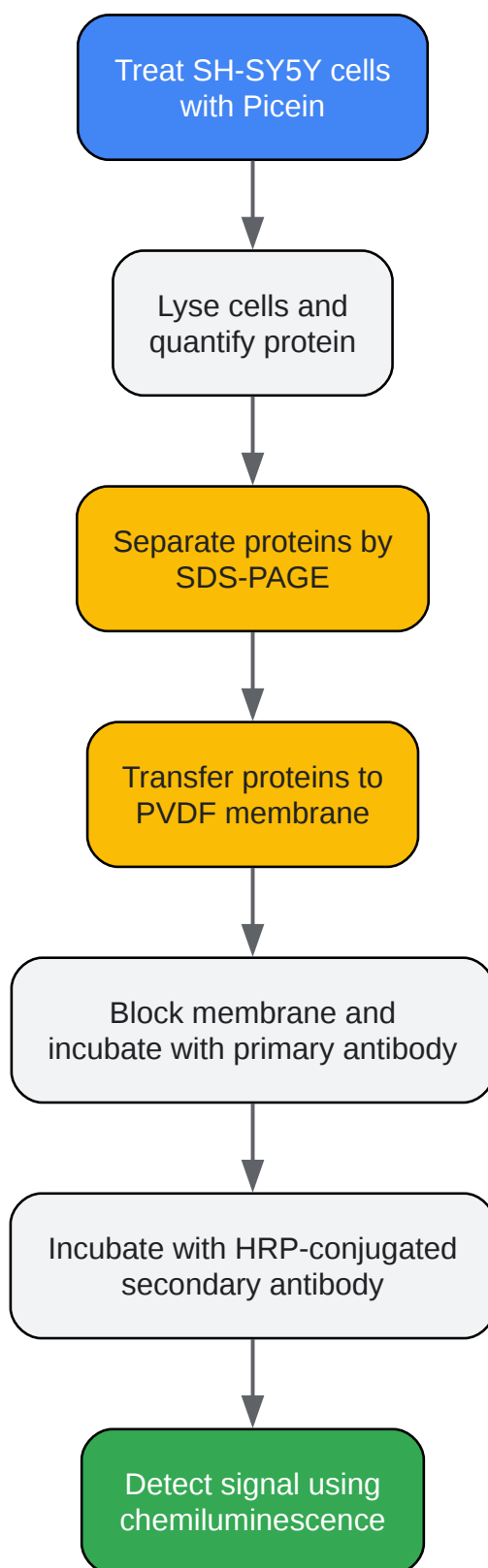
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Picein activates the MAPK/ERK signaling pathway.

Apoptosis Pathway

Picein and its analogs can modulate the intrinsic apoptosis pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases. Piceid has been shown to inhibit the dopamine-induced loss of Bcl-2 expression and the increase in caspase-3/7 activity.
[1] Conversely, piceatannol has been demonstrated to induce caspase-dependent apoptosis.[2]





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